3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile
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Overview
Description
3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a hydroxypiperidinyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile typically involves the formation of the pyrazine ring followed by the introduction of the hydroxypiperidinyl and carbonitrile groups. One common method includes:
Formation of the Pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxypiperidinyl Group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Addition of the Carbonitrile Group: This can be done using cyanation reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The hydroxypiperidinyl group can form hydrogen bonds with biological molecules, while the pyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain a pyrazine ring but differ in the substituents attached to the ring.
Pyrazine-2-carbonitrile: Lacks the hydroxypiperidinyl group but shares the carbonitrile functionality.
Hydroxypiperidine Derivatives: Contain the hydroxypiperidinyl group but differ in the core structure.
Uniqueness
3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile is unique due to the combination of the hydroxypiperidinyl group and the pyrazine ring with a carbonitrile group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C10H12N4O |
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Molecular Weight |
204.23 g/mol |
IUPAC Name |
3-(3-hydroxypiperidin-1-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C10H12N4O/c11-6-9-10(13-4-3-12-9)14-5-1-2-8(15)7-14/h3-4,8,15H,1-2,5,7H2 |
InChI Key |
WRMCRLFDFCSJEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2C#N)O |
Origin of Product |
United States |
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